molecular formula C27H25ClN2OS B6055012 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE

Cat. No.: B6055012
M. Wt: 461.0 g/mol
InChI Key: QKCRVYVZXLGHNW-UHFFFAOYSA-N
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Description

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, substituted with a benzylpiperidine moiety, a chloro group, and a methylthiophene group. It is often used in research settings due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Benzylpiperidine Moiety: This step involves the coupling of benzylpiperidine with the quinoline core, often using reagents like coupling agents or catalysts.

    Chlorination and Thiophene Substitution:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-CHLORO-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Benzylpiperidine Derivatives: Compounds with benzylpiperidine moieties but different core structures.

    Chloro and Thiophene Substituted Compounds: Compounds with similar chloro and thiophene substitutions but different core structures.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2OS/c1-18-7-10-26(32-18)25-17-23(22-16-21(28)8-9-24(22)29-25)27(31)30-13-11-20(12-14-30)15-19-5-3-2-4-6-19/h2-10,16-17,20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCRVYVZXLGHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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